7-Bromo-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Bromo-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a chromeno-pyrrole-dione core. The molecule is characterized by a bromine substituent at the 7-position, a phenyl group at the 1-position, and a 3-(propan-2-yloxy)propyl chain at the 2-position. Its structural complexity arises from the fused chromene and pyrrole rings, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C23H22BrNO4 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
7-bromo-1-phenyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H22BrNO4/c1-14(2)28-12-6-11-25-20(15-7-4-3-5-8-15)19-21(26)17-13-16(24)9-10-18(17)29-22(19)23(25)27/h3-5,7-10,13-14,20H,6,11-12H2,1-2H3 |
InChI Key |
OTKSABAJOXDUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-BROMO-1-PHENYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and subsequent functionalization. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole scaffold, followed by the introduction of the bromine, phenyl, and propan-2-yloxy groups under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The propan-2-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-BROMO-1-PHENYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromine and phenyl groups contribute to its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous chromeno-pyrrole-dione derivatives. Below is an analysis based on available data and structural analogs:
Structural Modifications and Substituent Effects
- Bromine Position : Unlike 9-bromo derivatives (e.g., 9-bromo-2-(4-chlorophenyl)-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridin-1(2H)-one ), the 7-bromo substitution in the target compound likely alters electronic distribution and steric interactions. Bromine at the 7-position may enhance electrophilic reactivity compared to the 9-position.
- Aryl Substituents: The phenyl group at the 1-position contrasts with the 4-chlorophenyl group in the analog .
- Alkoxy Chain : The 3-(propan-2-yloxy)propyl chain introduces a flexible ether-containing side chain, differing from the dimethyl groups in the analog . This chain may improve solubility in polar solvents or modulate pharmacokinetic properties.
Physical and Spectroscopic Properties
A comparative analysis of key physical and spectroscopic data is outlined below:
Limitations in Available Data
Direct comparative studies on the target compound’s biological activity or synthetic applications are scarce. Most literature focuses on analogs with variations in halogenation or aryl substituents, such as the compound described in .
Biological Activity
7-Bromo-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 496.4 g/mol. The IUPAC name is 7-bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione. Its structure features a bromine atom and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18BrN3O3 |
| Molecular Weight | 496.4 g/mol |
| IUPAC Name | 7-bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| InChI Key | AISCNTWEPASETC-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may require strong acids or bases and controlled conditions to prevent unwanted side reactions. Continuous flow reactors are often employed in industrial settings to enhance yield and purity while minimizing hazardous by-products.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of pyrrole compounds showed antiproliferative activity against various tumor cell lines through mechanisms such as tubulin depolymerization without aromatase activity .
Antimicrobial Activity
The compound has been investigated for its antimicrobial effects. Similar derivatives have shown activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy is often evaluated using the broth microdilution method to determine minimum inhibitory concentrations (MICs) .
Anti-inflammatory Effects
Studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). These findings suggest potential applications in treating inflammatory diseases .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in key biological pathways. The presence of thiadiazole and chromeno-pyrrole moieties may facilitate binding to these targets.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Anticancer Activity : A study on pyrroloquinolinones demonstrated significant inhibition of cancer cell proliferation through tubulin polymerization assays .
- Antimicrobial Efficacy : Derivatives tested against multiple bacterial strains showed promising results with varying degrees of effectiveness based on structural modifications .
- Inflammation Modulation : Anti-inflammatory studies revealed that certain derivatives significantly reduced cytokine production in PBMC cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
